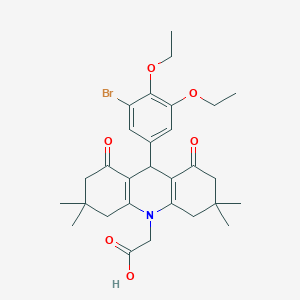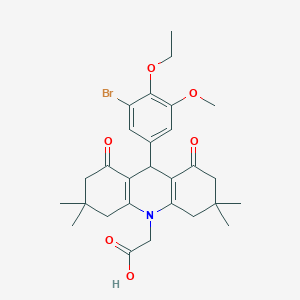![molecular formula C26H26N2O4 B302059 N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302059.png)
N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as BNPF, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the class of hydrazones and has a unique chemical structure that makes it a promising candidate for research purposes.
Wirkmechanismus
The mechanism of action of N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising characteristic for the development of anticancer drugs.
Biochemical and Physiological Effects:
N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is its unique chemical structure, which makes it a promising candidate for research purposes. Additionally, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is that its mechanism of action is not fully understood, which may hinder its development as an anticancer agent.
Zukünftige Richtungen
There are several future directions for the research on N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One potential direction is to further investigate its potential as an anticancer agent by conducting in vivo studies and exploring its mechanism of action. Additionally, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could be further explored for its potential applications in materials science, such as the development of new fluorescent probes. Finally, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could be used as a starting material for the synthesis of other compounds with potential applications in various scientific fields.
Synthesemethoden
The synthesis of N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide involves the reaction between 4-sec-butoxy-3-ethoxybenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation process, resulting in the formation of N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide as a yellow crystalline solid. The purity and yield of N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be improved by using various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been studied extensively for its potential applications in various scientific fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been explored for its potential use as a fluorescent probe for the detection of metal ions. In organic synthesis, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been used as a key intermediate for the synthesis of various other compounds.
Eigenschaften
Produktname |
N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molekularformel |
C26H26N2O4 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
N-[(E)-(4-butan-2-yloxy-3-ethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H26N2O4/c1-4-17(3)31-23-12-10-18(14-24(23)30-5-2)16-27-28-26(29)25-15-21-20-9-7-6-8-19(20)11-13-22(21)32-25/h6-17H,4-5H2,1-3H3,(H,28,29)/b27-16+ |
InChI-Schlüssel |
YGVDZBPAFRRCMB-JVWAILMASA-N |
Isomerische SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC |
SMILES |
CCC(C)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC |
Kanonische SMILES |
CCC(C)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301980.png)



![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301992.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301993.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301994.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301995.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301996.png)
![N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B301998.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-hydroxy-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302000.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302001.png)